molecular formula C9H14O B14516508 (2S,3R)-2,3-dicyclopropyloxetane CAS No. 62643-10-1

(2S,3R)-2,3-dicyclopropyloxetane

Cat. No.: B14516508
CAS No.: 62643-10-1
M. Wt: 138.21 g/mol
InChI Key: JUVQEPQVHACOPT-IUCAKERBSA-N
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Description

(2S,3R)-2,3-dicyclopropyloxetane is a chiral compound characterized by the presence of two cyclopropyl groups attached to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2,3-dicyclopropyloxetane typically involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by the preparation of diethyl (2R,3R)-2,3-epoxysuccinate. The epoxide is then subjected to nucleophilic cleavage by azide to give diethyl (2S,3R)-2-azido-3-hydroxysuccinate. Finally, the azido group is transformed into the desired oxetane structure .

Industrial Production Methods

the use of flow microreactor systems for the efficient and sustainable synthesis of similar compounds suggests that such methods could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2,3-dicyclopropyloxetane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield cyclopropyl-substituted alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

(2S,3R)-2,3-dicyclopropyloxetane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which (2S,3R)-2,3-dicyclopropyloxetane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-methylglutamate
  • (2S,3R)-3-alkylglutamates
  • (2S,3R)-3-alkenylglutamates

Uniqueness

(2S,3R)-2,3-dicyclopropyloxetane is unique due to its oxetane ring structure and the presence of two cyclopropyl groups. This combination of features distinguishes it from other similar compounds, which may have different substituents or ring structures .

Properties

CAS No.

62643-10-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(2S,3R)-2,3-dicyclopropyloxetane

InChI

InChI=1S/C9H14O/c1-2-6(1)8-5-10-9(8)7-3-4-7/h6-9H,1-5H2/t8-,9-/m0/s1

InChI Key

JUVQEPQVHACOPT-IUCAKERBSA-N

Isomeric SMILES

C1CC1[C@@H]2CO[C@H]2C3CC3

Canonical SMILES

C1CC1C2COC2C3CC3

Origin of Product

United States

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